Diazene, (2,4-dichlorophenyl)-
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Overview
Description
2,4-Dichlorobenzene diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. 2,4-Dichlorobenzene diazonium is particularly notable for its applications in organic synthesis, especially in the formation of azo compounds and other aromatic derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzene diazonium is typically synthesized through the diazotization of 2,4-dichloroaniline. The process involves the reaction of 2,4-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt and prevent its decomposition.
Industrial Production Methods
In industrial settings, the preparation of 2,4-dichlorobenzene diazonium follows a similar route but is scaled up to accommodate larger quantities. Continuous-flow diazotization methods are often employed to enhance safety and efficiency. These methods involve the continuous addition of reactants and the removal of products, minimizing the risks associated with the exothermic nature of the diazotization reaction .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzene diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer and related reactions.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds like phenols and amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and amines are common coupling partners.
Major Products
Scientific Research Applications
2,4-Dichlorobenzene diazonium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzene diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds .
Comparison with Similar Compounds
2,4-Dichlorobenzene diazonium can be compared with other diazonium salts such as:
- Benzene diazonium chloride
- 4-Nitrobenzene diazonium
- 2,4,6-Trichlorobenzene diazonium
Uniqueness
2,4-Dichlorobenzene diazonium is unique due to the presence of two chlorine atoms on the benzene ring, which influences its reactivity and the types of products formed. The chlorine atoms are electron-withdrawing groups, making the diazonium ion more stable and reactive towards nucleophiles compared to unsubstituted diazonium salts .
Similar Compounds
- Benzene diazonium chloride : Lacks the electron-withdrawing chlorine atoms, making it less reactive.
- 4-Nitrobenzene diazonium : Contains a nitro group, which is also electron-withdrawing but has different reactivity patterns.
- 2,4,6-Trichlorobenzene diazonium : Contains three chlorine atoms, making it even more reactive but also more challenging to handle due to increased instability .
Properties
CAS No. |
887582-30-1 |
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Molecular Formula |
C6H4Cl2N2 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C6H4Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,9H |
InChI Key |
QNXHDUOBEIHJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=N |
Origin of Product |
United States |
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